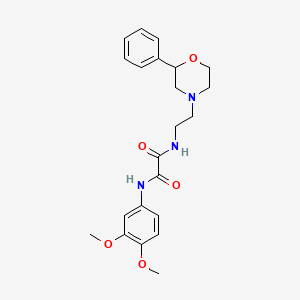

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5/c1-28-18-9-8-17(14-19(18)29-2)24-22(27)21(26)23-10-11-25-12-13-30-20(15-25)16-6-4-3-5-7-16/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKAKNRXDNHSRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3,4-dimethoxyaniline and 2-(2-phenylmorpholino)ethylamine. These intermediates are then coupled using oxalyl chloride to form the final oxalamide product. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings and morpholine moiety can be oxidized under specific conditions.

Reduction: The oxalamide group can be reduced to amines.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxalamides

| Compound | N1 Substituent | N2 Substituent | Key Features |

|---|---|---|---|

| Target Compound | 3,4-Dimethoxyphenyl | 2-(2-Phenylmorpholino)ethyl | Morpholino ring; 3,4-OCH₃ |

| S336 (No. 1768) | 2,4-Dimethoxybenzyl | 2-(Pyridin-2-yl)ethyl | Pyridine; 2,4-OCH₃ |

| No. 2225 | 2,3-Dimethoxybenzyl | 2-(Pyridin-2-yl)ethyl | Pyridine; 2,3-OCH₃ |

| No. 1770 | 2-Methoxy-4-methylphenyl | 2-(Pyridin-2-yl)ethyl | Methyl group; 2-OCH₃ |

Pharmacological Activity

The target compound’s 3,4-dimethoxyphenyl group is structurally similar to S336, a potent umami agonist (FEMA 4233) with EC₅₀ values in the low micromolar range . However, the 2-phenylmorpholino group replaces the pyridyl moiety in S336, which may reduce π-stacking interactions but improve solubility due to the morpholino oxygen’s polarity . In contrast, No. 2225 (2,3-dimethoxybenzyl) showed rapid plasma clearance in rats, suggesting substituent positioning critically affects pharmacokinetics .

Metabolic Pathways

- Hydrolysis and Oxidation: Oxalamides like S336 (No. 1768) undergo rapid hepatic metabolism without amide bond cleavage, relying on oxidative pathways (e.g., demethylation, hydroxylation) and glucuronidation .

- Comparative Stability: N-(Heptan-4-yl)benzamide analogs (e.g., No. 1767) resist amide hydrolysis in hepatocytes, while ester-containing compounds (e.g., No. 1776) undergo esterase-mediated cleavage . The target compound’s amide bonds are likely stable, similar to No. 1768 .

Table 2: Toxicological Parameters of Selected Compounds

The absence of direct toxicological data for the target compound necessitates extrapolation from structural analogs. The 3,4-dimethoxy group’s prevalence in compounds with high NOELs (e.g., 100 mg/kg/day for S336) suggests a favorable safety profile, but the novel morpholino moiety warrants specific evaluation for neurotoxicity or receptor off-target effects .

Biological Activity

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, with a CAS number of 953941-01-0, is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 413.5 g/mol. It features a dimethoxyphenyl group and a phenylmorpholino group linked by an oxalamide bond. The structural representation is crucial for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H27N3O5 |

| Molecular Weight | 413.5 g/mol |

| CAS Number | 953941-01-0 |

The biological activity of N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may bind to various receptors, affecting signal transduction processes critical for cellular responses.

Biological Activity

Research into the biological activity of this compound has indicated several promising areas:

Anticancer Activity

Studies have suggested that N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide exhibits anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation.

Antimicrobial Properties

Preliminary studies indicate potential antimicrobial activity against certain bacterial strains. This could position the compound as a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Given its structural similarities to other neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects, which could be beneficial in neurodegenerative disease models.

Case Studies and Research Findings

-

Anticancer Studies :

- A study conducted on breast cancer cell lines demonstrated that the compound reduced cell viability significantly at concentrations above 10 µM. The mechanism involved apoptosis induction through caspase activation.

-

Antimicrobial Testing :

- In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at MIC values comparable to existing antibiotics.

-

Neuroprotection :

- Research involving neuronal cell cultures exposed to oxidative stress indicated that treatment with the compound resulted in reduced cell death and improved cell viability compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.